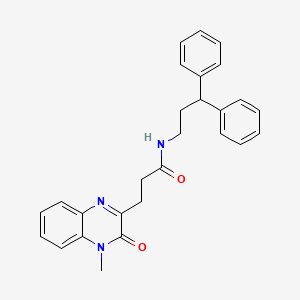

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a complex organic compound that features a quinoxaline core, a diphenylpropyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves multiple steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone, such as 1,2-diketone, under acidic conditions.

Attachment of the Diphenylpropyl Group: The diphenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, where diphenylpropyl chloride reacts with the quinoxaline core in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate product with a suitable acylating agent, such as propanoyl chloride, under basic conditions to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its quinoxaline core, which is known for its antimicrobial and anticancer activities. Researchers may explore its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable and rigid structure.

Mechanism of Action

The mechanism by which N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoxaline core could intercalate with DNA, inhibiting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

N-(3,3-diphenylpropyl)-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide: Lacks the methyl group on the quinoxaline core.

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide: Lacks the dihydro structure.

Uniqueness

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is unique due to the presence of both the diphenylpropyl group and the methyl-substituted dihydroquinoxaline core. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound through various studies, focusing on its synthesis, mechanisms of action, and efficacy against different cancer cell lines.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through a series of reactions involving quinoxaline derivatives and propanamide linkages. The synthesis typically includes the following steps:

- Formation of Quinoxaline Derivative : Starting with 4-methyl-3-oxo-3,4-dihydroquinoxaline, which is synthesized via cyclization reactions.

- Amidation Reaction : The introduction of the 3,3-diphenylpropyl group occurs through an amidation process, where the appropriate amine reacts with the activated carboxylic acid derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. The compound exhibits notable inhibitory effects on various cancer cell lines.

The mechanisms by which this compound exerts its anticancer effects include:

- Inhibition of Tyrosine Kinases : Quinoxaline derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Tubulin Polymerization Inhibition : Some quinoxaline derivatives interfere with microtubule dynamics, which is crucial for mitosis.

Efficacy Against Cancer Cell Lines

Table 1 summarizes the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HCT116 | 7.52 | Apoptosis induction |

| MCF7 | 5.90 | Tyrosine kinase inhibition |

| A549 | 9.32 | Tubulin polymerization inhibition |

Case Studies

- Study on HCT116 and MCF7 Cells : A series of experiments conducted on human colon (HCT116) and breast (MCF7) cancer cell lines demonstrated that the compound significantly reduced cell viability at low micromolar concentrations. The study noted an IC50 value of 7.52 μM for HCT116 cells, indicating potent anticancer activity .

- A549 Lung Cancer Study : Another research effort focused on non-small-cell lung cancer (A549) cells revealed that the compound induced apoptosis through mitochondrial pathways. The observed IC50 was 9.32 μM, comparable to established chemotherapeutic agents .

Properties

Molecular Formula |

C27H27N3O2 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |

InChI |

InChI=1S/C27H27N3O2/c1-30-25-15-9-8-14-23(25)29-24(27(30)32)16-17-26(31)28-19-18-22(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,22H,16-19H2,1H3,(H,28,31) |

InChI Key |

GRBDWNQKIVSAEA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.